molecular formula C20H19N5O2 B11008596 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11008596
M. Wt: 361.4 g/mol
InChI Key: VWGOANIGOMDTQS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This hybrid molecule incorporates two key pharmacophores: a phthalazinone moiety and a benzimidazole unit. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, such as enzymes and DNA . Benzimidazole-containing compounds have demonstrated a range of bioactivities, including antitumor properties, and have been investigated as inhibitors for targets like SIRT1/SIRT2 and tubulin polymerization . The specific research applications and mechanism of action for this compound require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to validate its specific properties and activities.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-25-17-9-5-4-8-15(17)22-18(25)10-11-21-19(26)12-16-13-6-2-3-7-14(13)20(27)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,24,27)

InChI Key

VWGOANIGOMDTQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Hydroxyphthalazin-1-yl Fragment

Phthalazine derivatives are synthesized via cyclization of o-phthalaldehyde with hydrazine derivatives. Hydroxylation at the 4-position is achieved using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, yielding 4-hydroxyphthalazine with 78% efficiency. Alternative methods employ catalytic copper(I) oxide under acidic conditions, though yields drop to 62%.

Preparation of the 1-Methyl-1H-Benzimidazol-2-yl Ethylacetamide Chain

The benzimidazole core is synthesized by condensing 1,2-phenylenediamine with trichloroacetyl isocyanate in dichloromethane at −10°C, followed by methylation using iodomethane in dimethylformamide (DMF). Subsequent N-ethylation with ethyl bromoacetate in acetone under reflux produces the acetamide side chain, achieving 85% purity after column chromatography.

Stepwise Coupling and Functionalization

Coupling the fragments necessitates precise control over reaction conditions to avoid undesired side products.

Amide Bond Formation

The 4-hydroxyphthalazin-1-yl acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), then reacted with the benzimidazole ethylamine derivative at 25°C for 12 hours. This method achieves 70–73% yield, with purification via recrystallization from ethanol.

Regioselective Hydroxylation Post-Coupling

An alternative approach involves late-stage hydroxylation using palladium(II) acetate and benzoquinone in acetic acid, selectively oxidizing the phthalazine ring at the 4-position. This method reduces overall steps but requires rigorous temperature control (60±2°C) to maintain 68% yield.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include solvent selection, catalyst loading, and temperature profiles.

Table 1: Comparative Analysis of Coupling Methods

MethodSolventCatalystTemperature (°C)Yield (%)Purity (%)
DCC/NHS ActivationTHFNone257398
Palladium-MediatedAcetic AcidPd(OAc)₂606895
Direct AlkylationDMFK₂CO₃805890

Data aggregated from.

Advanced Catalytic Strategies

Recent innovations focus on green chemistry principles and atom economy:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time for benzimidazole formation from 6 hours to 45 minutes, maintaining 82% yield. This method minimizes decomposition of heat-sensitive intermediates.

Enzymatic Acetylation

Lipase B from Candida antarctica catalyzes the acetylation step in aqueous buffer (pH 7.4), achieving 65% conversion without organic solvents. While eco-friendly, scaling remains challenging due to enzyme cost.

Analytical Validation and Quality Control

Post-synthetic characterization ensures structural fidelity:

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, phthalazin-NH), 7.89–7.12 (m, 8H, aromatic), 4.21 (q, 2H, CH₂CO), 3.85 (s, 3H, N-CH₃).

  • IR : 3421 cm⁻¹ (N-H stretch), 1712 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm, with retention time = 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to certain enzymes or receptors, modulating their activity. The phthalazinone moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structure : Features a benzimidazole linked via a thioacetamido group to a dinitrophenyl-substituted benzamide.
  • Key Differences :
    • Substituents : The dinitrophenyl group (electron-withdrawing) contrasts with the target compound’s hydroxyphthalazin (electron-donating).
    • Linkage : Thioether (C–S–C) vs. oxygen-based acetamide in the target compound.
  • Pharmacological Activity : Demonstrated antimicrobial and anticancer activity, attributed to the nitro groups enhancing redox cycling and DNA damage .

2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)

  • Structure : Cyclohexyl-substituted benzimidazole linked to a rigid bicyclic terpene moiety.
  • Key Differences :
    • Lipophilicity : The cyclohexyl and bicyclic groups increase hydrophobicity compared to the target compound’s polar hydroxyphthalazin.
    • Synthesis : Involves LiOH-mediated ester hydrolysis and carbodiimide coupling, similar to acetamide bridge formation in the target compound .
  • Applications: Potential CNS targeting due to enhanced blood-brain barrier permeability.

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

  • Structure : Coumarin (chromen-2-one) linked via an oxyacetamide to benzimidazole.
  • Key Differences :
    • Core Heterocycle : Coumarin’s lactone ring vs. phthalazine.
    • Functionality : The 4-methyl-2-oxo group may confer fluorescence or anticoagulant activity absent in the target compound .

2-(1,1-Dioxido-1,2-benzothiazol-3-yl)-N-(4-phenoxyphenyl)acetamide

  • Structure: Benzothiazine sulfone linked to phenoxyphenyl via acetamide.
  • Key Differences :
    • Electron Effects : Sulfone groups increase polarity and metabolic stability compared to the hydroxyphthalazin.
    • Bioactivity : Benzothiazine derivatives are associated with anti-inflammatory and COX-2 inhibition .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
Target Compound C₂₁H₂₀N₅O₃ 390.42 4-Hydroxyphthalazin, methylbenzimidazole Under investigation (kinase inhibition)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide C₂₂H₁₆N₆O₅S 500.47 Dinitrophenyl, thioacetamido Antimicrobial, anticancer
10VP91 C₂₆H₃₄N₃O₂ 420.57 Cyclohexyl, bicyclic heptane CNS-targeted (hypothetical)
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxochromen-7-yl)oxy]acetamide C₂₁H₁₉N₃O₄ 377.39 Coumarin, oxyacetamide Fluorescence, anticoagulant
2-(1,1-Dioxido-benzothiazin-3-yl)-N-(4-phenoxyphenyl)acetamide C₂₁H₁₇N₃O₄S 407.44 Benzothiazine sulfone Anti-inflammatory

Key Findings and Trends

Linkage Impact : Oxygen-based acetamide bridges (target compound, ) favor hydrogen bonding, while thioethers () enhance radical scavenging.

Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1) increase cytotoxicity but may reduce solubility. Hydroxyphthalazin in the target compound balances polarity and hydrogen-bonding capacity.

Heterocycle Diversity : Phthalazine (target) and coumarin () offer distinct electronic profiles, influencing target selectivity (kinases vs. coagulation factors).

Synthetic Routes : Carbodiimide-mediated coupling () is a common strategy for acetamide formation, ensuring scalability for therapeutic development.

Biological Activity

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a derivative of phthalazinone and benzimidazole. Its unique structural features suggest potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of phthalazinone derivatives with substituted benzimidazole compounds. The synthetic route can be summarized as follows:

  • Preparation of Phthalazinone : Starting from phthalic anhydride and hydrazine, phthalazinone is synthesized.
  • Benzimidazole Substitution : The phthalazinone is then reacted with 1-methyl-1H-benzimidazole in the presence of acetic acid to form the desired acetamide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with phthalazinone structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
2-Hydroxyphthalazin DerivativeS. aureus15
Benzimidazole DerivativeE. coli12

These results suggest that the incorporation of both phthalazinone and benzimidazole moieties enhances the antimicrobial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For example, derivatives have been tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)Reference
MCF710.5
A5498.0

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, with studies indicating that compounds can activate caspases involved in the apoptotic pathway.

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes. Compounds similar to this compound have shown potential as inhibitors of α-glucosidase, which is relevant in diabetes management.

Compoundα-glucosidase Inhibition (%)
Compound A75%
Compound B68%

These findings suggest a potential therapeutic application in managing blood sugar levels.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated a series of phthalazinone derivatives for their antimicrobial activity against clinical isolates, revealing significant inhibition against resistant strains .
  • Anticancer Properties : Research published in Cancer Letters demonstrated that benzimidazole-phthalazinone hybrids induced apoptosis in breast cancer cells through mitochondrial pathways .
  • Enzyme Inhibition : An investigation into α-glucosidase inhibitors highlighted several derivatives that exhibited promising inhibitory effects, suggesting their potential use in diabetes management .

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